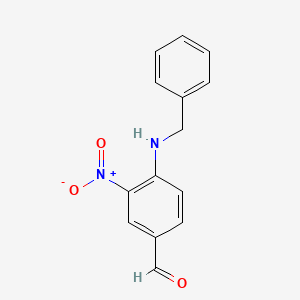
4-(Benzylamino)-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)-3-nitrobenzaldehyde: is an organic compound that features a benzylamino group and a nitro group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylamino)-3-nitrobenzaldehyde typically involves the nitration of benzaldehyde followed by the introduction of the benzylamino group. One common method is the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzaldehyde. This intermediate is then reacted with benzylamine under controlled conditions to form the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzylamino)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 4-(Benzylamino)-3-aminobenzaldehyde.
Oxidation: 4-(Benzylamino)-3-nitrobenzoic acid.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Benzylamino)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 4-(Benzylamino)-3-nitrobenzaldehyde depends on its application. In antimicrobial research, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparación Con Compuestos Similares
4-(Benzylamino)-3-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.
4-(Benzylamino)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 4-(Benzylamino)-3-nitrobenzaldehyde is unique due to the presence of both a benzylamino group and a nitro group on the benzaldehyde core.
Propiedades
Fórmula molecular |
C14H12N2O3 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
4-(benzylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H12N2O3/c17-10-12-6-7-13(14(8-12)16(18)19)15-9-11-4-2-1-3-5-11/h1-8,10,15H,9H2 |
Clave InChI |
XSJIEAIEQXHIQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
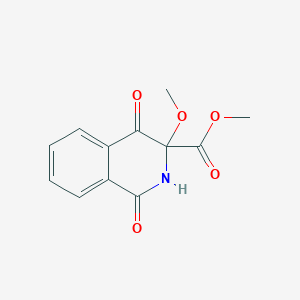
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)

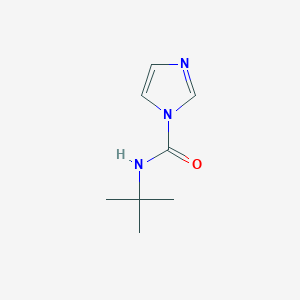
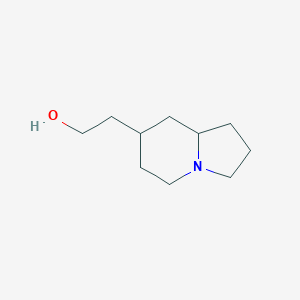


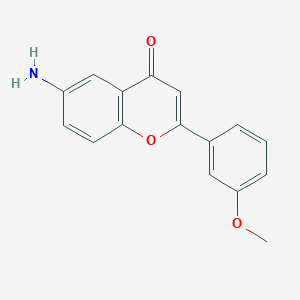

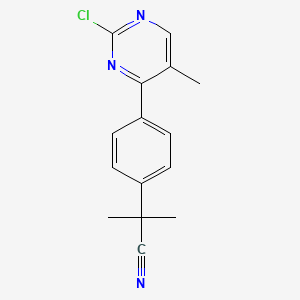
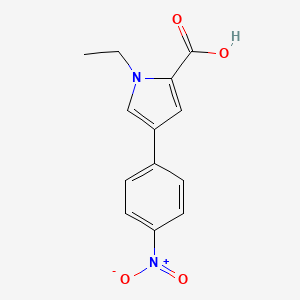

![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
